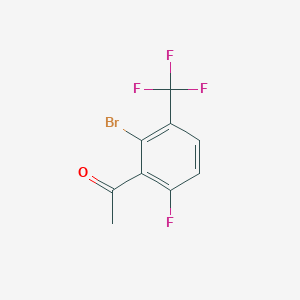

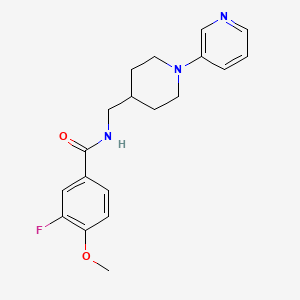

2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone, is a halogenated acetophenone derivative. Acetophenones are a class of organic compounds characterized by a carbonyl group attached to a phenyl ring. The presence of bromo, fluoro, and trifluoromethyl groups in this compound suggests that it may exhibit unique physical and chemical properties due to the electron-withdrawing effects of these substituents.

Synthesis Analysis

The synthesis of halogenated acetophenones typically involves the introduction of halogen atoms into the acetophenone framework. For example, the synthesis of bromo-dichloroacetophenone was achieved through bromination, chlorination, and acylation starting from glacial acetic acid and m-dichlorobenzene, with a yield of 70% . Although the specific synthesis of 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone is not detailed in the provided papers, similar methodologies involving halogenation and acylation steps could be inferred for its synthesis.

Molecular Structure Analysis

The molecular structure of halogenated acetophenones can be studied using spectroscopic methods such as NMR and IR spectroscopy. For instance, the structure of bromo-dichloroacetophenone was confirmed using 1H NMR, 13C NMR, and IR spectra analysis . The presence of halogen atoms can influence the electronic distribution and conformation of the molecule. A study on the solution-state conformations of halogenated acetophenones revealed effective dihedral angles and the percentage abundances of less stable conformers, indicating that the halogen substituents significantly affect the molecular geometry .

Chemical Reactions Analysis

Halogenated acetophenones can participate in various chemical reactions due to the reactivity of the carbonyl group and the presence of halogen atoms. For example, dibromofluoromethyllithium, derived from tribromofluoromethane, can react with aldehydes or ketones to give fluorinated alcohols, which can be further transformed into fluoro olefins or diols . Electrophilic and nucleophilic fluorination of para-substituted acetophenones have been explored, with yields depending on the electronic properties of the substituents . These reactions demonstrate the versatility of halogenated acetophenones in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated acetophenones are influenced by the nature and position of the substituents. The study of bromo-dichloroacetophenone provided measurements of physical constants such as relative density, refractive index, boiling point, and melting point . The introduction of electron-withdrawing groups like bromo, fluoro, and trifluoromethyl is expected to affect the acidity of the hydrogen atoms adjacent to the carbonyl group, the compound's polarity, and its reactivity in chemical reactions. The dipole moment and Kerr effect study of halogenated acetophenones also provide insights into the electronic properties and molecular polarizability .

科学的研究の応用

Synthesis Techniques and Chemical Reactions

One area of research involving 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone focuses on its use in synthesis techniques and chemical reactions. For example, electrophilic and nucleophilic side-chain fluorination of para-substituted acetophenones has been explored, highlighting the synthesis of α-fluoroacetophenones through various routes, including the use of electrophilic fluorination agents and nucleophilic fluorination of α-bromoacetophenones. This research demonstrates the compound's utility in producing fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals (Fuglseth et al., 2008). Additionally, the preparation and reactivity of keto- and styrene-based trifluoromethoxylated synthons, involving initial fluorodesulfurization reactions, illustrate another application in the synthesis of novel organic molecules (Zriba et al., 2009).

NMR Studies and Chemical Shift Sensitivity

Another significant application is in the field of nuclear magnetic resonance (NMR) studies, where the sensitivity of the 19F NMR chemical shift to local environments is evaluated using trifluoromethyl probes. Such studies are crucial for understanding protein conformers or states, with implications for biomedical research (Ye et al., 2015).

Enantioselective Microbial Reduction

The compound's derivatives have been used in the enantioselective microbial reduction to produce chiral intermediates, highlighting its role in producing enantiomerically pure substances. This process is vital for developing active pharmaceutical ingredients with high enantiomeric excess, showcasing the compound's importance in pharmaceutical synthesis (Patel et al., 2004).

Synthesis of Fluorinated Compounds

Research also encompasses the synthesis of fluorinated compounds, where 2'-Bromo-6'-fluoro-3'-(trifluoromethyl)acetophenone derivatives serve as precursors for the synthesis of various fluorinated organic molecules. These compounds are of great interest due to their unique properties, such as high chemical stability and biological activity, making them useful in several industrial and pharmaceutical applications (Goj & Haufe, 2006).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

特性

IUPAC Name |

1-[2-bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c1-4(15)7-6(11)3-2-5(8(7)10)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRMVZQYRJOSPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Bromo-6-fluoro-3-(trifluoromethyl)phenyl]ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2529981.png)

![2-(4-chlorophenyl)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2529982.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/no-structure.png)

![(3,4-dichlorophenyl)-N-{[1-(2,4-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]a mino}carboxamide](/img/structure/B2529986.png)

![2-Cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-sulfonyl fluoride](/img/structure/B2529987.png)

![ethyl 2-[[2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2529992.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2529998.png)

![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide](/img/structure/B2529999.png)

![N-(3-chloro-4-methylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2530002.png)